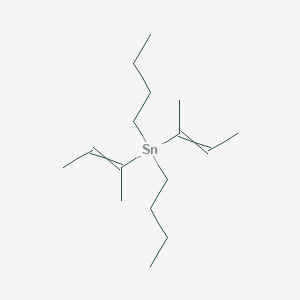
Di(but-2-en-2-yl)(dibutyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including this compound, are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the but-2-en-2-yl or dibutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
- Dibutyltin diacetate
Uniqueness
Di(but-2-en-2-yl)(dibutyl)stannane is unique due to the presence of both but-2-en-2-yl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organotin compounds. Its specific structure allows for unique interactions and applications in various fields .
Properties
CAS No. |
162733-44-0 |
|---|---|
Molecular Formula |
C16H32Sn |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
bis(but-2-en-2-yl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3; |
InChI Key |
XEAAPAZKBPFPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















